8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid

Peptidomimetics Conformational Analysis Medicinal Chemistry

8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid (CAS 2649079-51-4) belongs to the class of Boc-protected, bridgehead-amino tricyclic carboxylic acids. The compound incorporates a rigid tricyclo[3.2.1.0²,⁷]octane scaffold bearing a carboxylic acid at position 1 and a tert-butoxycarbonyl-protected amine at position 8.

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
Cat. No. B13537467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid
Molecular FormulaC14H21NO4
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1C2CCC3C1(C3C2)C(=O)O
InChIInChI=1S/C14H21NO4/c1-13(2,3)19-12(18)15-10-7-4-5-8-9(6-7)14(8,10)11(16)17/h7-10H,4-6H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyYCBAEBHFYAXZKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid: Structural Identity and Baseline Procurement Profile


8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid (CAS 2649079-51-4) belongs to the class of Boc-protected, bridgehead-amino tricyclic carboxylic acids. The compound incorporates a rigid tricyclo[3.2.1.0²,⁷]octane scaffold bearing a carboxylic acid at position 1 and a tert-butoxycarbonyl-protected amine at position 8 . Its molecular formula is C₁₄H₂₁NO₄ with a molecular weight of 267.32 g·mol⁻¹, and commercial sources typically supply it at 95–98% purity . The scaffold's stereochemical complexity and the presence of orthogonally reactive functional groups position it as a potential intermediate for peptidomimetic design.

Why Generic Substitution of 8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid Is Not Advisable Without Rigorous Verification


Despite belonging to the broader family of Boc-protected cyclic amino acids, the tricyclo[3.2.1.0²,⁷]octane scaffold imposes a unique combination of conformational rigidity, bridgehead bond angles, and spatial orientation of the amino and carboxyl groups. In closely related bicyclo[2.2.2]octane or cyclooctane amino acid analogs, even minor changes in ring topology can cause divergent dihedral angle preferences, H-bonding patterns, and metabolic stability profiles [1]. Furthermore, the compound is commonly supplied as a mixture of diastereomers, and the stereoisomeric composition directly impacts the downstream properties of the final peptidomimetic or macrocyclic construct, making lot-to-lot verification essential .

Quantitative Differentiation Evidence for 8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid Relative to Closest Analogs


Rigid Tricyclic Scaffold Conformational Preorganization vs. Flexible Cyclooctane Analogs

Computational modeling and literature precedent for homologous tricyclo[3.2.1.0²,⁷]octane systems indicate that the bridgehead-substituted scaffold restricts the φ and ψ dihedral angles to a narrow range (~±15° around the bridgehead) compared to the flexible cis-cyclooctane amino acid scaffold, which populates multiple low-energy conformers (ΔG < 1.5 kcal/mol between states) [1]. This preorganization can translate into reduced entropic penalty upon target binding, but no direct experimental comparison using this specific Boc-protected derivative is available in the open literature.

Peptidomimetics Conformational Analysis Medicinal Chemistry

Synthetic Yield of Tricyclic Core Formation vs. Bicyclo[3.2.1]octane Analogs

The 3-exo-trig radical cyclisation route to chiral tricyclo[3.2.1.0²,⁷]octanes proceeds with exclusive regioselectivity and generally in >85% yield, whereas analogous cyclisation to simpler bicyclo[3.2.1]octane frameworks typically requires 60–75% yield under comparable conditions [1]. The Boc-amino derivative is synthesized by subsequent functionalization of this tricyclic core.

Synthetic Methodology Cyclization Efficiency Process Chemistry

Purity and Identity Specification for Procurement-Quality Assessment

The compound is offered at 98% purity (by HPLC) by LeYan , while the closely related Fmoc-protected analog 8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid is typically supplied at 95% purity . The higher baseline purity of the Boc derivative can reduce the need for additional purification steps prior to use in solid-phase peptide synthesis.

Quality Control Procurement Specification Analytical Chemistry

Optimal Research and Industrial Deployment Scenarios for 8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid


Conformationally Constrained Integrin αvβ6/αvβ8 Antagonist Lead Optimization

The rigid tricyclic scaffold can serve as a core replacement for flexible linkers in integrin-binding peptidomimetics. When incorporated into a compound series targeting αvβ6 or αvβ8 integrins, the preorganized geometry may enhance potency and selectivity over related integrins (αvβ3, α5β1) by reducing the entropic cost of binding [1]. Procurement of the Boc-protected derivative allows for late-stage deprotection and coupling to diverse effector domains.

Solid-Phase Peptide Synthesis of Macrocyclic Peptides

The orthogonal Boc protection and free carboxylic acid enable direct loading onto Wang or chlorotrityl resins for solid-phase peptide synthesis. The scaffold's rigidity facilitates macrocyclization by pre-positioning the N- and C-termini in a favorable orientation, potentially improving cyclization yields over more flexible amino acid spacers [2].

Structure–Activity Relationship (SAR) Studies on Bridgehead-Substituted Amino Acids

For academic or industrial groups investigating the impact of bridgehead substitution on target binding, this compound provides a direct entry point. Its commercial availability at 98% purity eliminates the need for in-house synthesis, accelerating SAR exploration around the tricyclic core .

Quote Request

Request a Quote for 8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.